tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane: is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a 3,5-dinitrophenyl group, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,5-dinitrophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane is used as a reagent in organic synthesis. It serves as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from other functional groups .
Biology: The compound is utilized in biological research for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, facilitating the study of their structure and function .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug delivery agent. Its unique chemical properties enable the targeted delivery of therapeutic agents to specific tissues or cells .
Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane involves its ability to form stable covalent bonds with various substrates. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the reactive sites from unwanted interactions. This allows for selective modification of target molecules, facilitating specific chemical transformations .
Comparison with Similar Compounds
- tert-Butyl dimethylsilyl chloride
- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane
- tert-Butyl[(3,5-dimethylphenyl)methoxy]dimethylsilane
Comparison: Compared to similar compounds, tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane is unique due to the presence of the 3,5-dinitrophenyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and selectivity in various chemical reactions. Additionally, the dinitrophenyl group provides specific binding interactions, making the compound valuable in applications requiring precise molecular recognition .
Properties
CAS No. |
910482-16-5 |
---|---|
Molecular Formula |
C13H20N2O5Si |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
tert-butyl-[(3,5-dinitrophenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20N2O5Si/c1-13(2,3)21(4,5)20-9-10-6-11(14(16)17)8-12(7-10)15(18)19/h6-8H,9H2,1-5H3 |
InChI Key |
RPNIMIMWWHERAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.